4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide is a complex organic compound with the molecular formula C23H16ClN3O5S . This compound is characterized by its unique structure, which includes a chromenyl group, a sulfonyl group, and a phenylurea moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chromenyl Group: This step involves the synthesis of the chromenyl moiety, which is achieved through a series of reactions including cyclization and chlorination.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling Reactions: The final step involves coupling the chromenyl and sulfonyl intermediates with the phenylurea moiety under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The chromenyl group may interact with enzymes or receptors, while the sulfonyl and phenylurea moieties contribute to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea
- 1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-(4-methylphenyl)urea
Uniqueness
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromenyl group, in particular, is a key differentiator, providing unique reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
198649-71-7 |
---|---|
Molecular Formula |
C23H16ClN3O5S |
Molecular Weight |
481.9 g/mol |
IUPAC Name |
1-[4-[(6-chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C23H16ClN3O5S/c24-16-6-11-21-20(12-16)22(28)15(14-32-21)13-25-17-7-9-19(10-8-17)33(30,31)27-23(29)26-18-4-2-1-3-5-18/h1-14H,(H2,26,27,29) |
InChI Key |
HJLDIVJARSLWBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=C(C3=O)C=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=C(C3=O)C=C(C=C4)Cl |
Synonyms |
Benzenesulfonamide, 4-(((6-chloro-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)carbonyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.